(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxamide, commonly referred to as WS-12, is a menthol derivative that acts as a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. [, ] TRPM8 is a non-selective cation channel activated by mild cooling and chemical agents like menthol, playing a critical role in cold sensation and pain perception. [, , , ] WS-12 exhibits significantly higher potency and efficacy compared to menthol in activating TRPM8. [, ] While menthol also activates other thermo-TRP channels like TRPV3 and TRPA1, WS-12 demonstrates remarkable selectivity for TRPM8, making it a valuable tool in scientific research. [, ]
The synthesis of WS-12 involves several complex steps designed to ensure the desired stereochemistry. The synthesis pathway has been documented to include:
These steps are crucial for obtaining the specific stereoisomer required for biological activity, particularly ensuring that no unwanted enantiomers are present in the final product.
The molecular structure of WS-12 features three stereogenic centers which contribute to its unique properties. The absolute configuration has been determined through techniques such as X-ray crystallography and cryo-electron microscopy. The structure can be represented as follows:
The specific stereochemical configuration is (1S,2S,5R), which is critical for its interaction with the TRPM8 receptor .
WS-12 undergoes various chemical reactions during its synthesis and potential applications:
These reactions are essential for optimizing yield and ensuring that the final product maintains its desired biological activity .
WS-12 acts primarily by activating TRPM8 receptors, which are involved in thermosensation and nociception. Upon binding to these receptors:
The primary application of WS-12 is in the pharmaceutical industry as a potential treatment for dry eye syndrome due to its TRPM8 agonistic properties. Additionally, its menthol-like cooling effect suggests possible uses in:
Research continues into expanding its applications based on its unique pharmacological profile .
WS-12 (N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide) is a synthetic ultrapotent agonist of the TRPM8 ion channel, which serves as the primary molecular transducer of cold stimuli in somatosensory neurons. Cryo-electron microscopy (cryo-EM) studies reveal that WS-12 binds within a hydrophobic cavity formed by the voltage-sensor-like domain (VSLD) of TRPM8, framed by transmembrane helices S1–S4. This cavity is strategically positioned at the channel’s lipid-water interface, allowing dynamic interactions with both membrane lipids and cytoplasmic domains [3] [6]. Key residues critical for WS-12 binding include:
Phosphatidylinositol-4,5-bisphosphate (PIP₂) acts as a mandatory co-agonist for TRPM8 activation. Cryo-EM structures show PIP₂ binding at an interfacial site between the VSLD and pore domain, inducing conformational changes that prime the channel for WS-12 binding. Disruption of PIP₂ binding (e.g., via charge-reversal mutations in the cytoplasmic domain) abolishes WS-12 efficacy, underscoring allosteric coupling between lipid and ligand sites [6] [7].
Table 1: Key Structural Determinants of WS-12 Binding in TRPM8
Residue | Structural Domain | Interaction Type | Functional Impact of Mutation |
---|---|---|---|
Y745 | S1 helix | Hydrogen bonding | >100-fold affinity loss |
R842 | S4 helix | Electrostatic | Near-complete loss of activation |
Q785 | S2–S3 linker | Van der Waals | Reduced EC₅₀ |
L843/I846 | S4 helix | Hydrophobic | Delayed channel activation |
PIP₂ | S4–S5 linker/MHRs | Allosteric priming | Abolished agonist efficacy |
WS-12 exhibits superior pharmacological properties over endogenous TRPM8 agonists:
Notably, WS-12 binding induces distinct conformational changes versus other agonists:
Table 2: Efficacy Parameters of TRPM8 Agonists
Agonist | EC₅₀ (µM) | Max Pₒ | Thermal Shift (°C) | Desensitization Kinetics |
---|---|---|---|---|
WS-12 | 0.2–0.5 | 0.95 | ~8 | Minimal |
Menthol | 100–200 | 0.81 | ~5 | Moderate |
Icilin | 1.0 | 0.90 | ~7 | Severe |
Cold (<25°C) | N/A | 0.98 | N/A | None |
WS-12 modulates TRPM8 gating through multi-step kinetic transitions:
Φ-value analysis of single-channel currents demonstrates that WS-12 binding initiates a two-step pore opening:
Table 3: Kinetics of TRPM8 Gating Induced by Agonists
Parameter | WS-12 | Menthol | Icilin | Cold Alone |
---|---|---|---|---|
Activation τ (ms) | 25 | 75 | 50 | 200 |
Deactivation τ (ms) | 40 | 120 | 300 | 500 |
V₁/₂ shift (mV) | −45 | −30 | −20 | −60 |
Mean open time (ms) | 15 | 5 | 8 | 20 |
Hysteresis persistence | High | Moderate | Low | None |
Proposed Kinetic Model for WS-12 Gating:
C (closed) ↔ C* (primed) ↔ O1 (subconductance) ↔ O2 (full open)
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: